molecular formula C7H11NO4 B13310831 2-Formamido-2-(oxolan-2-yl)acetic acid

2-Formamido-2-(oxolan-2-yl)acetic acid

Cat. No.: B13310831
M. Wt: 173.17 g/mol
InChI Key: WTXVAVWDBLDEFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formamido-2-(oxolan-2-yl)acetic acid is a chemical compound with the molecular formula C7H11NO4 and a molecular weight of 173.17 g/mol . This compound is characterized by the presence of a formamido group and an oxolan-2-yl group attached to an acetic acid moiety. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formamido-2-(oxolan-2-yl)acetic acid typically involves the reaction of oxirane derivatives with formamide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the opening of the oxirane ring and the subsequent formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

2-Formamido-2-(oxolan-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Formamido-2-(oxolan-2-yl)acetic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Formamido-2-(oxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The formamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The oxolan-2-yl group may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Formamido-2-(oxolan-3-yl)acetic acid
  • 2-Formamido-2-(oxolan-4-yl)acetic acid
  • 2-Formamido-2-(oxolan-5-yl)acetic acid

Uniqueness

2-Formamido-2-(oxolan-2-yl)acetic acid is unique due to the specific positioning of the oxolan-2-yl group, which can influence its chemical reactivity and interactions compared to its isomers. This unique structure may result in distinct biological and chemical properties, making it a valuable compound for research .

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

2-formamido-2-(oxolan-2-yl)acetic acid

InChI

InChI=1S/C7H11NO4/c9-4-8-6(7(10)11)5-2-1-3-12-5/h4-6H,1-3H2,(H,8,9)(H,10,11)

InChI Key

WTXVAVWDBLDEFV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C(C(=O)O)NC=O

Origin of Product

United States

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